An In-depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinoline
An In-depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-(trifluoromethoxy)quinoline is a halogenated quinoline derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, namely the reactive chlorine atom at the 4-position and the electron-withdrawing trifluoromethoxy group at the 7-position, impart a distinct physicochemical profile that makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile compound, offering insights for its effective utilization in research and development.
Part 1: Core Physicochemical Properties
The foundational characteristics of 4-Chloro-7-(trifluoromethoxy)quinoline are summarized below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C10H5ClF3NO | [1] |
| Molecular Weight | 247.60 g/mol | [1] |
| Monoisotopic Mass | 247.00117 Da | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 69 - 71 °C | [2] |
| CAS Number | 40516-31-2 | [3] |
Solubility: While quantitative solubility data is not extensively published, it is generally soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in water is expected to be low.[2]
Spectral Data: Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Chloro-7-(trifluoromethoxy)quinoline.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the quinoline ring system.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the ten carbon atoms in the molecule.
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Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The predicted m/z for the [M+H]+ adduct is 248.00845.[1]
Part 2: Synthesis and Reactivity
The synthesis of 4-Chloro-7-(trifluoromethoxy)quinoline is a multi-step process that leverages established quinoline synthesis methodologies. A common synthetic pathway is illustrated below.
Synthetic Pathway Overview
Caption: General synthetic route to 4-Chloro-7-(trifluoromethoxy)quinoline.
Step-by-Step Synthesis Protocol
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Condensation and Cyclization to form 7-(Trifluoromethoxy)quinolin-4-ol: The synthesis typically begins with the condensation of 3-(trifluoromethoxy)aniline with a suitable three-carbon synthon, such as diethyl malonate, followed by a high-temperature cyclization reaction (Conrad-Limpach or similar reaction). This forms the core quinoline ring system and yields 7-(Trifluoromethoxy)quinolin-4-ol.[4][5]
-
Chlorination: The resulting 7-(Trifluoromethoxy)quinolin-4-ol is then subjected to a chlorination reaction to replace the hydroxyl group at the 4-position with a chlorine atom. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[6] This step is crucial as it introduces the reactive handle for subsequent functionalization.
Reactivity Profile
The primary mode of reactivity for 4-Chloro-7-(trifluoromethoxy)quinoline is nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen and the trifluoromethoxy group.
Caption: Nucleophilic aromatic substitution at the 4-position of 4-Chloro-7-(trifluoromethoxy)quinoline.
This reactivity allows for the introduction of a wide variety of substituents at the 4-position, including amines, alcohols, and thiols, making it a key building block in combinatorial chemistry and drug discovery programs.[7][8]
Part 3: Applications in Research and Development
The versatile nature of 4-Chloro-7-(trifluoromethoxy)quinoline has led to its use as a critical intermediate in the synthesis of compounds with a range of biological activities.
-
Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs.[8][9] By reacting 4-Chloro-7-(trifluoromethoxy)quinoline with various amines, novel 4-aminoquinoline derivatives can be synthesized and evaluated for their efficacy against Plasmodium falciparum and other malaria-causing parasites.
-
Anticancer Agents: Quinoline derivatives have demonstrated a broad spectrum of anticancer activities.[10][11] The ability to readily modify the 4-position of 4-Chloro-7-(trifluoromethoxy)quinoline allows for the generation of libraries of compounds for screening against various cancer cell lines.[7]
-
Kinase Inhibitors: The quinoline core is present in several FDA-approved kinase inhibitors used in cancer therapy. The trifluoromethoxy group can influence properties such as metabolic stability and cell permeability, making this scaffold attractive for the design of new kinase inhibitors.
-
Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make quinoline derivatives containing this moiety of interest in the development of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[8]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-7-(trifluoromethoxy)quinoline.
Hazard Identification:
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[12]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Avoid inhalation of dust.[2]
-
Avoid contact with skin and eyes.[14]
-
Store in a tightly closed container in a cool, dry place.[13]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]
-
In case of skin contact: Wash off with soap and plenty of water.[12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[15]
Conclusion
4-Chloro-7-(trifluoromethoxy)quinoline is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, predictable reactivity, and accessibility through established synthetic routes make it an important tool for researchers in drug discovery and materials science. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in the laboratory.
References
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- Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.
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- Fisher Scientific. (2008, June 22). 4-(Trifluoromethoxy)aniline - SAFETY DATA SHEET.
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- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Asian Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Arctom. (n.d.). CAS NO. 40516-31-2 | 4-Chloro-7-(trifluoromethoxy)quinoline | Catalog SY352570.
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- National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
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